molecular formula C16H10O4 B3406380 (2-oxochromen-7-yl) benzoate CAS No. 31005-05-7

(2-oxochromen-7-yl) benzoate

Cat. No.: B3406380
CAS No.: 31005-05-7
M. Wt: 266.25 g/mol
InChI Key: DKDPSSSGXHEHAK-UHFFFAOYSA-N
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Description

(2-oxochromen-7-yl) benzoate (CAS 31005-05-7) is a synthetic coumarin ester with the molecular formula C16H10O4 and an average mass of 266.25 g/mol . This compound is built on the versatile coumarin core, a structure widely investigated in medicinal and organic chemistry for its diverse biological activities . As a 7-hydroxycoumarin derivative, its primary research value lies in its role as a key synthetic intermediate or building block for developing novel bioactive molecules . Specifically, coumarins functionalized with ester groups at the 7-position are of significant interest in anticancer research. Related compounds, such as 2-oxo-2H-chromen-7-yl 4-chlorobenzoate, are synthesized and studied for their potent activity against cancer cell lines like breast cancer MCF-7 cells . Furthermore, coumarin-based esters are explored as potent and selective inhibitors of enzymes such as carbonic anhydrase (CA), particularly targeting tumor-associated isoforms . The compound is typically prepared via a straightforward O-acylation reaction between 7-hydroxycoumarin and the appropriate benzoyl chloride derivative, often achieving high yields under mild conditions using dichloromethane as a solvent and triethylamine as a base . Researchers utilize this compound and its analogs in various fields, including bioorganic chemistry, molecular recognition, and the development of fluorescent chemosensors . This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2-oxochromen-7-yl) benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C16H10O4/c17-15-9-7-11-6-8-13(10-14(11)20-15)19-16(18)12-4-2-1-3-5-12/h1-10H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKDPSSSGXHEHAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)OC2=CC3=C(C=C2)C=CC(=O)O3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701288808
Record name 7-(Benzoyloxy)-2H-1-benzopyran-2-one
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Molecular Weight

266.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31005-05-7
Record name 7-(Benzoyloxy)-2H-1-benzopyran-2-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=31005-05-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-(Benzoyloxy)-2H-1-benzopyran-2-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 2 Oxochromen 7 Yl Benzoate and Its Analogues

Esterification Reactions and Reaction Conditions

The crucial step in forming the title compound is the esterification of 7-hydroxycoumarin (also known as umbelliferone) with benzoic acid or a reactive derivative thereof. The choice of method depends on factors such as the stability of the substrates and the desired reaction efficiency.

Direct esterification typically involves the reaction between 7-hydroxycoumarin and a benzoic acid derivative. One approach is the reaction with an acyl halide, such as benzoyl chloride, often in the presence of a base to neutralize the resulting hydrochloric acid. For instance, the synthesis of related compounds like 2-oxo-2H-chromen-7-yl 4-chlorobenzoate (B1228818) has been achieved by reacting 7-hydroxycoumarin with 4-chlorobenzoyl chloride. evitachem.com Another direct method involves heating the hydroxycoumarin with the corresponding carboxylic acid, sometimes with an acid catalyst, though this can require harsh conditions. A study detailed the synthesis of a series of coumarin (B35378) derivatives through the esterification of 7-hydroxycoumarin with benzoic acid and salicylic (B10762653) acid. researchgate.net

To achieve esterification under milder conditions, particularly for sensitive substrates, coupling reagents are frequently employed. The Steglich esterification is a prominent example, utilizing dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent and 4-dimethylaminopyridine (B28879) (DMAP) as a catalyst. organic-chemistry.orgwikipedia.org This method is effective for converting even sterically hindered or acid-labile substrates. organic-chemistry.org The synthesis of 4-ethyl-2-oxo-2H-chromen-7-yl benzoate (B1203000), an analogue of the title compound, specifically uses the DCC/DMAP system to facilitate the ester bond formation between 4-ethyl-7-hydroxycoumarin (B1309978) and benzoic acid.

The reaction proceeds through the activation of the carboxylic acid by DCC to form a highly reactive O-acylisourea intermediate. organic-chemistry.orgwikipedia.org DMAP, acting as a nucleophilic catalyst, then reacts with this intermediate to form a reactive acyl-pyridinium species, which is subsequently attacked by the hydroxyl group of the coumarin. organic-chemistry.org This process is highly efficient, and the water generated during the reaction is consumed by DCC, forming the insoluble dicyclohexylurea (DCU) byproduct, which can be removed by filtration. wikipedia.org Other carbodiimides, such as the water-soluble 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), are also used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to facilitate similar transformations, offering advantages in product purification. nih.govumn.edu

The choice of catalyst is critical for an efficient esterification process. In direct esterification with acyl chlorides, a stoichiometric amount of a base like pyridine (B92270) or triethylamine (B128534) is often used. For reactions involving carboxylic acids, strong mineral acids like sulfuric acid can be used, but this is often incompatible with sensitive functional groups.

In modern synthesis, catalytic systems are preferred. For coupling reactions, DMAP is a highly effective acyl transfer catalyst that significantly accelerates the rate of esterification when used with DCC, suppressing side reactions such as the formation of N-acylurea. organic-chemistry.orgwikipedia.orgnih.gov Solid acid catalysts, such as zeolites, clays, and sulfonic acid resins (e.g., Amberlyst-15), represent a greener alternative, simplifying product recovery and reducing waste. rsc.orgpsu.edu For example, zeolite H-beta and Amberlyst-15 have been successfully used in the acylation of phenols with carboxylic acids. psu.edu Similarly, phosphoric acid-modified montmorillonite (B579905) K10 clay has been employed as a solid acid catalyst for the esterification of various benzoic acids with alcohols under solvent-free conditions. ijstr.org

Precursor Synthesis Strategies

The precursor 2-oxochromen-7-ol, commonly known as 7-hydroxycoumarin or umbelliferone, is a naturally occurring phenolic compound. wikipedia.org It is most traditionally synthesized in the laboratory via the Pechmann condensation. wikipedia.orgslideshare.net This reaction involves the condensation of a phenol (B47542) with a β-ketoester under acidic conditions. For umbelliferone, resorcinol (B1680541) (a 1,3-dihydroxybenzene) is typically reacted with formylacetic acid (often generated in situ from malic acid) in the presence of a strong acid catalyst like concentrated sulfuric acid. wikipedia.orgtandfonline.comgoogle.com

To improve the environmental profile and simplify the procedure, solid acid catalysts have been explored for the Pechmann reaction. Catalysts such as Amberlyst-15 and zeolites have been shown to effectively promote the condensation of resorcinol with ethyl acetoacetate (B1235776) to yield 7-hydroxy-4-methylcoumarin, a closely related analogue. psu.eduscispace.com

An alternative route to the 7-hydroxycoumarin scaffold is the Knoevenagel condensation. One reported synthesis involves the reaction of 2,4-dihydroxybenzaldehyde (B120756) with ethyl acetate (B1210297) using piperidine (B6355638) as a basic catalyst. sunankalijaga.org

Summary of Synthetic Methods for 2-Oxochromen-7-ol (Umbelliferone)
Method NameReactantsCatalyst/ReagentsKey FeaturesReference
Pechmann CondensationResorcinol and Malic AcidConcentrated Sulfuric AcidTraditional, high-yield method but uses harsh acid. wikipedia.orgtandfonline.com
Pechmann CondensationResorcinol and Ethyl AcetoacetateAmberlyst-15 (Solid Acid)Greener alternative, easy catalyst removal. psu.eduscispace.com
Knoevenagel Condensation2,4-dihydroxybenzaldehyde and Ethyl AcetatePiperidineUses a basic catalyst system. sunankalijaga.org
BiosynthesisL-phenylalanineEnzymatic (Shikimate pathway)Natural production route in plants. wikipedia.orgresearchgate.net

Benzoic acid itself is a readily available commodity chemical. For the synthesis of analogues of (2-oxochromen-7-yl) benzoate, various substituted benzoic acids are required. These precursors are typically prepared using standard electrophilic aromatic substitution reactions on a benzene (B151609) ring or through the oxidation of corresponding alkylbenzenes. The functional group on the benzoic acid can be either electron-donating or electron-withdrawing, which can influence the properties of the final coumarin ester. The esterification of benzoic acid and its derivatives with alcohols is a well-established field, with numerous catalytic systems available, including heteropolyacids and various solid acid catalysts, to achieve high yields. ijstr.orgresearchgate.net

Green Chemistry Approaches in Synthetic Routes

Green chemistry principles are increasingly being applied to the synthesis of coumarin derivatives to minimize environmental impact and improve sustainability. These approaches focus on the use of greener solvents, alternative energy sources, and efficient catalysts to enhance reaction rates, yields, and atom economy.

One prominent green approach is the use of ultrasound and microwave irradiation . These techniques have been shown to accelerate reaction times and improve yields in the synthesis of biscoumarins, a class of coumarin derivatives. For instance, the use of molecular iodine as a catalyst in ethanol (B145695) under ultrasound or microwave conditions has resulted in high yields (80–94%) and significantly shorter reaction times compared to conventional methods. srce.hr Specifically, ultrasound-assisted synthesis has been demonstrated to be more suitable for certain reactions, achieving high yields in as little as 30 minutes. srce.hr

Solvent-free reaction conditions , often combined with mechanochemistry (such as ball milling or grinding), represent another significant green methodology. rsc.orgtandfonline.com Mechanochemical synthesis of coumarins via Pechmann condensation has been achieved at ambient temperature using a mild acid catalyst, offering high yields, scalability, and avoiding the use of hazardous acids and solvents. rsc.org Grinding techniques, sometimes employing biocatalysts like fruit juices, have also been used for the synthesis of biscoumarin derivatives, providing an environmentally benign pathway with short reaction times and easy work-up. espublisher.com

The use of heterogeneous catalysts and ionic liquids is another cornerstone of green coumarin synthesis. Zeolites and other solid acids have been employed as effective and reusable catalysts in the Pechmann reaction, eliminating the acidic waste streams associated with traditional homogeneous catalysts. researchgate.net Brønsted acidic ionic liquids have also been utilized as recyclable catalysts for the solvent-free synthesis of coumarin derivatives at room temperature, achieving good to excellent yields. rsc.org Furthermore, magnetic nanoparticles, such as silica-coated iron oxide functionalized with imidazole, have been developed as efficient and recyclable "green" nanocatalysts for coumarin synthesis under solvent-free conditions at elevated temperatures. researchgate.net

The choice of a green solvent is also critical. Water, being non-toxic and readily available, has been explored as a reaction medium, often in conjunction with ultrasound irradiation, to accelerate reactions. fccollege.ac.in The use of aqueous media can enhance reaction rates and aligns with the principles of sustainable chemistry. acs.org Polyethylene (B3416737) glycol has also been used as a greener solvent alternative. jetir.org

Table 1: Comparison of Green Synthetic Methods for Coumarin Derivatives

MethodCatalyst/ConditionsAdvantagesReference
Ultrasound/Microwave IrradiationMolecular iodine in ethanolHigh yields (80-94%), short reaction times (e.g., 30 minutes) srce.hr
Mechanochemistry (Ball Milling/Grinding)Mild acid catalyst, solvent-freeHigh yields, scalability, no hazardous solvents, ambient temperature rsc.orgtandfonline.com
Heterogeneous CatalysisZeolites, solid acids, magnetic nanoparticlesCatalyst reusability, elimination of acidic waste, high yields (92-97%) researchgate.netresearchgate.net
Ionic LiquidsBrønsted acidic ionic liquids, solvent-freeCatalyst recyclability, good to excellent yields at room temperature rsc.org
Aqueous MediaUltrasound irradiation in waterEnvironmentally friendly, potential for accelerated reaction rates fccollege.ac.inacs.org

Industrial Scale-Up Considerations and Process Optimization

The transition from laboratory-scale synthesis to industrial production of this compound and its analogues presents several challenges and requires careful process optimization to ensure efficiency, cost-effectiveness, and safety.

Key considerations for industrial scale-up include the selection of appropriate reactor technology. The use of continuous flow reactors is an attractive option for large-scale production as they can offer better control over reaction parameters, improved heat and mass transfer, and enhanced safety compared to batch reactors. For reactions involving solid catalysts, fixed-bed reactors can facilitate catalyst recovery and reuse, a crucial factor for economic viability.

Process optimization is critical for maximizing yield and purity while minimizing costs and environmental impact. This involves a systematic study of various reaction parameters. For instance, in the synthesis of coumarin derivatives, optimization of catalyst loading, temperature, and reaction time has been shown to be crucial. frontiersin.orgjsynthchem.com In some cases, solvent-free conditions at an optimized temperature (e.g., 80°C) have been found to provide the best results in terms of both reaction time and yield. researchgate.netjsynthchem.com

The choice of raw materials and their purity can significantly impact the final product quality and the efficiency of the process. The use of readily available and less expensive starting materials is a key consideration for industrial production. rsc.org Furthermore, the development of efficient purification and work-up procedures is essential for obtaining the desired product with high purity on a large scale. This may involve techniques like crystallization, distillation, or chromatography, with a focus on minimizing solvent use and waste generation. researchgate.net

The reusability of catalysts is a major factor in the economic feasibility of industrial-scale synthesis. rsc.org Heterogeneous catalysts and ionic liquids are particularly advantageous in this regard as they can often be recovered and reused multiple times without significant loss of activity. researchgate.netrsc.org For example, some ionic liquid catalysts have been shown to be recyclable for up to five cycles. rsc.org

Table 2: Key Parameters for Industrial Process Optimization of Coumarin Synthesis

ParameterConsiderations for OptimizationExampleReference
Reactor TypeBatch vs. Continuous Flow; Heat and mass transfer; SafetyUse of continuous flow reactors for better control and safety.
CatalystActivity, selectivity, cost, reusabilityRecyclable Brønsted acidic ionic liquids or heterogeneous catalysts like zeolites. researchgate.netrsc.org
TemperatureReaction rate vs. side reactions and energy consumptionOptimized to 80°C in some solvent-free syntheses. researchgate.netjsynthchem.com
Reaction TimeConversion rate vs. throughputMinimized through use of microwave or ultrasound. srce.hr
SolventSolubility, environmental impact, cost, ease of removalSolvent-free conditions or use of green solvents like water or polyethylene glycol. rsc.orgfccollege.ac.injetir.org
PurificationYield, purity, cost, solvent wasteCrystallization to minimize chromatographic separations. researchgate.net

Chemical Reactivity and Transformation Mechanisms of 2 Oxochromen 7 Yl Benzoate

Hydrolytic Stability and Ester Cleavage Mechanisms

The ester linkage in (2-oxochromen-7-yl) benzoate (B1203000) is susceptible to hydrolysis, a reaction that can be catalyzed by either acid or base. This process, known as saponification under basic conditions, results in the cleavage of the ester bond to yield 7-hydroxycoumarin and a benzoate salt. masterorganicchemistry.com

Under acidic conditions, the hydrolysis mechanism involves the protonation of the carbonyl oxygen of the ester group. This is followed by the nucleophilic attack of a water molecule on the carbonyl carbon. Subsequent proton transfers lead to the formation of a tetrahedral intermediate, which then collapses, eliminating the alcohol (7-hydroxycoumarin) and a protonated carboxylic acid (benzoic acid). This entire process is reversible. youtube.com

In basic hydrolysis, a hydroxide (B78521) ion acts as the nucleophile, attacking the carbonyl carbon of the ester to form a tetrahedral intermediate. This intermediate then eliminates the 7-hydroxycoumarin phenoxide, which subsequently abstracts a proton from the newly formed benzoic acid to yield 7-hydroxycoumarin and a benzoate salt. masterorganicchemistry.com This process is generally irreversible under basic conditions because the final deprotonation of the carboxylic acid drives the reaction forward. masterorganicchemistry.com

The stability of the ester is influenced by substituents on both the coumarin (B35378) and benzoate rings. Electron-withdrawing groups can enhance the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack, while electron-donating groups can have the opposite effect.

Oxidation Reactions and Derived Products

The coumarin nucleus and the benzoate moiety of (2-oxochromen-7-yl) benzoate can undergo oxidation reactions, although the coumarin core is generally less susceptible to oxidation than the benzoate ring, depending on the substituents present.

Oxidation of the coumarin ring can potentially lead to the formation of quinone-type structures, particularly if further hydroxyl groups are present on the benzene (B151609) ring of the coumarin. However, without activating groups, the coumarin core is relatively stable to oxidation.

The benzoate moiety is more prone to oxidation if it contains activating substituents such as methoxy (B1213986) groups. For instance, methoxy groups on the benzoate ring can be oxidized to form aldehydes or carboxylic acids.

Common oxidizing agents that could be employed include potassium permanganate (B83412) (KMnO₄) and chromium trioxide (CrO₃). The specific products formed would depend on the reaction conditions and the substitution pattern of the starting material.

Reduction Pathways and Products

The reduction of this compound can occur at several sites, primarily the C=C bond of the pyrone ring and the carbonyl group of the coumarin.

Reduction of the lactone carbonyl group in the coumarin ring can lead to the corresponding diol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are typically required for this transformation. Milder reducing agents such as sodium borohydride (B1222165) (NaBH₄) may selectively reduce other carbonyl groups if present, such as a ketone. evitachem.com

Catalytic hydrogenation can reduce the C=C bond in the pyrone ring of the coumarin, leading to the formation of a dihydrocoumarin (B191007) derivative. The specific product will depend on the catalyst and reaction conditions used.

Nucleophilic and Electrophilic Substitution Reactions on the Coumarin Core

The coumarin core of this compound can undergo both nucleophilic and electrophilic substitution reactions, although the reactivity is influenced by the existing substituents.

Nucleophilic Substitution: The coumarin ring itself is generally electron-deficient, making it susceptible to nucleophilic attack. Nucleophilic substitution reactions can occur, particularly at positions activated by electron-withdrawing groups. For instance, if a leaving group is present on the coumarin ring, it can be displaced by a nucleophile.

Substitution Reactions at the Benzoate Moiety

The benzoate portion of the molecule can also undergo substitution reactions.

Nucleophilic Acyl Substitution: The ester group itself can be subject to nucleophilic acyl substitution, where the benzoate group is replaced by another acyl group through reaction with an appropriate acylating agent. vulcanchem.com

Electrophilic Aromatic Substitution: The benzene ring of the benzoate moiety can undergo electrophilic aromatic substitution. The reactivity and regioselectivity of this reaction are governed by the nature of any substituents already present on the benzoate ring. For example, an electron-donating group would activate the ring and direct incoming electrophiles to the ortho and para positions, while an electron-withdrawing group would deactivate the ring and direct to the meta position. vulcanchem.com

Photochemical Reactivity and Transformation Studies

Coumarins are known for their rich photochemical properties, including fluorescence and photodimerization. sciepub.com While specific photochemical studies on this compound are not extensively detailed in the provided search results, the general photochemical behavior of coumarins provides a framework for its expected reactivity.

Upon absorption of UV light, coumarins can undergo a [2+2] cycloaddition reaction to form cyclobutane (B1203170) dimers. The regioselectivity and stereoselectivity of this photodimerization depend on the substitution pattern and the reaction medium.

Furthermore, some coumarin derivatives exhibit fluorescence, a property that is highly sensitive to the molecular structure and the environment. sciepub.com The presence of the benzoate group at the 7-position can influence the excited-state properties of the coumarin chromophore, potentially altering its fluorescence quantum yield and emission wavelength. Studies on similar 7-substituted coumarins could provide insights into the potential photophysical behavior of this compound.

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the detailed molecular structure of (2-oxochromen-7-yl) benzoate (B1203000). Both ¹H and ¹³C NMR spectra provide critical information about the chemical environment of the hydrogen and carbon atoms, respectively.

In the ¹H NMR spectrum, the protons of the coumarin (B35378) and benzoate rings resonate at characteristic chemical shifts. For instance, the proton at position 3 of the coumarin ring typically appears as a doublet due to coupling with the proton at position 4. The aromatic protons of both the coumarin and benzoate moieties exhibit complex splitting patterns in the downfield region of the spectrum.

The ¹³C NMR spectrum reveals the presence of the ester carbonyl carbon, the lactone carbonyl carbon of the coumarin ring, and the various aromatic carbons. The chemical shifts of these carbons are indicative of their electronic environment within the molecule. A detailed analysis of a related compound, 2-oxo-2H-chromen-7-yl 4-methylbenzoate, shows distinct signals for the methyl groups on both the coumarin and benzoate rings, aiding in structural confirmation. Current time information in Hawaii County, US.

Table 1: Representative ¹H NMR Spectral Data for (2-oxochromen-7-yl) benzoate derivatives

Proton Chemical Shift (δ) ppm Multiplicity Coupling Constant (J) Hz
H-3 6.25 d 9.6
H-4 7.70 d 9.6

Note: Data is based on reported values for closely related structures. 'd' denotes a doublet and 'm' denotes a multiplet.

Table 2: Representative ¹³C NMR Spectral Data for this compound derivatives

Carbon Atom Chemical Shift (δ) ppm
C=O (ester) 164.5
C=O (lactone) 160.0

Note: Data is based on reported values for closely related structures.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is employed to determine the molecular weight and to study the fragmentation pattern of this compound. High-resolution mass spectrometry (HRMS) provides the exact mass of the molecule, which confirms its elemental composition. researchgate.net The fragmentation pattern observed in the mass spectrum offers valuable structural information. Common fragmentation pathways for coumarin esters involve the cleavage of the ester bond, leading to the formation of benzoyl and coumarin-7-oxy cations, which can be observed in the spectrum.

A study on 2-oxo-2H-chromen-7-yl benzoate reported its successful characterization using electrospray ionization mass spectrometry (ESI-MS). researchgate.netsapub.org

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in this compound. The IR spectrum of this compound is characterized by strong absorption bands corresponding to the stretching vibrations of the carbonyl groups and the carbon-carbon double bonds. researchgate.net

The lactone carbonyl group of the coumarin ring and the ester carbonyl group typically exhibit strong absorptions in the region of 1700-1750 cm⁻¹. Current time information in Hawaii County, US.mdpi.com Specifically, for 2-oxo-2H-chromen-7-yl 4-chlorobenzoate (B1228818), the C=O stretching vibration is observed at 1728 cm⁻¹. mdpi.com The C=C stretching vibrations of the aromatic rings are generally found in the 1450-1620 cm⁻¹ range. mdpi.com The asymmetric C-O-C stretching vibrations of the ester linkage give rise to characteristic bands as well. mdpi.com

Table 3: Characteristic IR Absorption Bands for this compound and its derivatives

Functional Group Wavenumber (cm⁻¹) Intensity
C=O (lactone and ester) 1720-1740 Strong
C=C (aromatic) 1589-1620 Medium to Strong

Note: Data is based on reported values for the compound and its close analogs. Current time information in Hawaii County, US.mdpi.com

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within the this compound molecule. The conjugated system of the coumarin and benzoate rings gives rise to characteristic absorption bands in the UV region. For 2-oxo-2H-chromen-7-yl 4-chlorobenzoate, absorption maxima (λ_max) have been observed at 316 nm and 330 nm in acetone. mdpi.com These absorptions are attributed to π → π* electronic transitions within the aromatic and heterocyclic ring systems.

X-ray Crystallography for Solid-State Structure Determination

The study showed that the coumarin ring system is essentially planar. researchgate.netiucr.org The benzoate ring is oriented at a significant dihedral angle with respect to the coumarin plane. researchgate.netiucr.org The crystal structure is stabilized by various intermolecular interactions, including C-H···O hydrogen bonds and π-π stacking interactions between adjacent aromatic rings. researchgate.netiucr.org

Table 4: Crystallographic Data for this compound

Parameter Value
Crystal system Monoclinic
Space group P2₁
a (Å) 3.86010(10)
b (Å) 27.7876(9)
c (Å) 5.7453(2)
β (°) 91.063(3)

Source: American Journal of Organic Chemistry, 2020, 10(1), 1-16. researchgate.netsapub.org

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic techniques are indispensable for the purification and purity assessment of this compound. Thin-layer chromatography (TLC) is routinely used to monitor the progress of its synthesis and to get a preliminary indication of its purity. mdpi.comevitachem.com

For purification and quantitative analysis, high-performance liquid chromatography (HPLC) is the method of choice. researchgate.netmdpi.comnih.gov Reversed-phase HPLC, typically using a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water or methanol (B129727) and water, is effective for separating coumarin derivatives from starting materials and byproducts. nih.govspkx.net.cn The purity of the compound can be determined by the area of its peak in the chromatogram. Flash chromatography on silica (B1680970) gel is also a common method for the purification of coumarin benzoates after synthesis. mdpi.com

Computational and Theoretical Investigations of 2 Oxochromen 7 Yl Benzoate

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are pivotal in elucidating the electronic structure and predicting the reactivity of molecules like (2-oxochromen-7-yl) benzoate (B1203000). These methods provide a foundational understanding of the molecule's properties, including its geometry, charge distribution, and frontier molecular orbitals.

Studies on analogous compounds, such as 2-oxo-2H-chromen-6-yl 4-methoxybenzoate, have utilized DFT with the B3LYP functional and the 6-311++G(d,p) basis set to optimize molecular geometry. sapub.org For this class of compounds, the coumarin (B35378) ring system is typically found to be planar. sapub.orgnih.gov The orientation of the benzoate group relative to the coumarin core is a key structural parameter. For instance, in 2-oxo-2H-chromen-7-yl 4-tert-butyl-benzoate, the benzoate ring is oriented at an angle of 33.10 (12)° with respect to the coumarin ring system. nih.gov A similar non-planar arrangement would be expected for (2-oxochromen-7-yl) benzoate.

The electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for predicting chemical reactivity. The HOMO-LUMO energy gap is a key indicator of molecular stability; a larger gap suggests higher stability and lower reactivity. chimicatechnoacta.ru For 2-oxo-2H-chromen-6-yl 4-methoxybenzoate, the theoretical HOMO-LUMO energy gap has been calculated to be 4.40 eV using DFT/B3LYP/6–311++G(d,p). sapub.org

Molecular Electrostatic Potential (MEP) maps are invaluable for identifying the electrophilic and nucleophilic sites within a molecule. In coumarin derivatives, the regions around the carbonyl oxygen atoms typically exhibit a high negative potential (red areas), indicating their susceptibility to electrophilic attack. Conversely, areas with a high positive potential (blue areas) are prone to nucleophilic attack. sapub.org For this compound, the carbonyl oxygen of the coumarin ring and the ester linkage would be expected to be primary sites for electrophilic interactions.

Table 1: Calculated Electronic Properties of a Related Coumarin Derivative (2-oxo-2H-chromen-6-yl 4-methoxybenzoate)

ParameterValueMethodReference
HOMO-LUMO Energy Gap4.40 eVDFT/B3LYP/6–311++G(d,p) sapub.org

This data is for a structurally similar compound and provides an estimate for the properties of this compound.

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis of this compound is essential to understand its three-dimensional structure and flexibility, which in turn influences its interaction with biological targets. The key degree of freedom in this molecule is the torsion angle around the ester linkage connecting the coumarin and benzoate rings.

Quantum chemical calculations on 2-oxo-2H-chromen-7-yl 4-tert-butyl-benzoate have shown a calculated C-O-C-C torsion angle of 129.1°, which is in reasonable agreement with the experimentally observed value of 141.3 (3)°. nih.gov This suggests that the molecule adopts a twisted conformation. A similar twisted arrangement is anticipated for this compound.

Ligand-Target Docking Simulations for Enzyme and Receptor Interactions

Molecular docking is a computational technique used to predict the preferred binding orientation of one molecule (the ligand) to a second (the receptor), when they form a stable complex. researchgate.netmdpi.com This method is instrumental in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level. nih.gov

While no specific docking studies have been published for this compound, the coumarin scaffold is known to interact with a variety of enzymes and receptors. Docking studies on other coumarin derivatives have been performed to explore their potential as inhibitors of enzymes like cyclooxygenase (COX). bibliotekanauki.pl For instance, in a study of novel 1,3,4-oxadiazole (B1194373) derivatives, docking simulations were used to evaluate their binding affinity with COX-1 and COX-2 enzymes. bibliotekanauki.pl

A hypothetical docking study of this compound into the active site of a target protein would involve preparing the 3D structures of both the ligand and the receptor. The docking algorithm would then explore various possible binding poses of the ligand within the receptor's binding pocket and rank them based on a scoring function, which estimates the binding affinity. nih.gov The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, would be analyzed to understand the basis of binding. For this compound, the carbonyl groups and the aromatic rings would be expected to play a significant role in forming interactions with the amino acid residues of a target protein.

Prediction of Spectroscopic Properties through Computational Methods

Computational methods can be used to predict various spectroscopic properties of molecules, such as infrared (IR) and nuclear magnetic resonance (NMR) spectra. These predictions are valuable for confirming the structure of a synthesized compound and for interpreting experimental spectra.

For coumarin derivatives, DFT calculations have been shown to provide theoretical vibrational frequencies that are in good agreement with experimental IR spectra. For example, the characteristic lactone C=O stretch in coumarin esters is typically observed around 1720–1740 cm⁻¹, and the ester C=O stretch is found near 1710 cm⁻¹. Computational analysis of a related compound, 4-methyl-2-oxo-2H-chromen-7-yl 4-methylbenzoate, shows a lactone C=O stretch at approximately 1740 cm⁻¹ and an ester C=O at around 1710 cm⁻¹. Similar vibrational frequencies would be expected for this compound.

Similarly, NMR chemical shifts can be calculated using quantum chemical methods. For 4-methyl-2-oxo-2H-chromen-7-yl 4-methylbenzoate, the protons on the coumarin ring, such as H-5 and H-8, have distinct predicted chemical shifts that aid in their assignment in the experimental ¹H-NMR spectrum.

Table 2: Predicted Spectroscopic Data for a Related Coumarin Derivative (4-methyl-2-oxo-2H-chromen-7-yl 4-methylbenzoate)

SpectroscopyFeaturePredicted Value (cm⁻¹ or ppm)Reference
IRLactone C=O stretch~1740
IREster C=O stretch~1710
¹H-NMRH-5δ 6.2–6.4
¹H-NMRH-8δ 7.8–8.0

This data is for a structurally similar compound and provides an estimate for the spectroscopic properties of this compound.

Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Property Relationship (QSPR) models are mathematical models that aim to predict the properties of a compound based on its molecular structure. These models are built by finding a statistical relationship between a set of calculated molecular descriptors and an experimentally determined property.

While no specific QSPR models for this compound have been reported, the principles of QSPR could be applied to predict various physicochemical properties of this compound, such as its solubility, boiling point, or a specific biological activity. The process would involve calculating a wide range of molecular descriptors for a series of related coumarin esters with known properties. These descriptors could include constitutional, topological, geometrical, and electronic parameters. Statistical methods, such as multiple linear regression or machine learning algorithms, would then be used to build a model that correlates these descriptors with the property of interest.

For example, a QSPR model could be developed to predict the membrane permeability of coumarin esters. Descriptors such as the logarithm of the partition coefficient (logP), which can be computationally estimated, and the topological polar surface area (TPSA) are often used in such models.

Mechanistic Studies of Biological Activities at a Molecular Level

Enzyme Inhibition Mechanisms and Molecular Targets

Enzyme TargetPotential Mechanism of Inhibition by Coumarin (B35378) Analogs
DNA Gyrase Competitive binding to the ATP-binding site on the GyrB subunit, inhibiting ATP hydrolysis and subsequent DNA supercoiling.
Topoisomerase Stabilization of the enzyme-DNA cleavable complex, leading to an accumulation of DNA strand breaks.

It is plausible that (2-oxochromen-7-yl) benzoate (B1203000) could exhibit similar inhibitory activities, although this requires empirical validation.

Antioxidant Mechanisms and Radical Scavenging Pathways

The primary mechanisms by which coumarins are thought to exert their antioxidant effects include:

Hydrogen Atom Transfer (HAT): Direct donation of a hydrogen atom to a free radical, thereby quenching its reactivity.

Single Electron Transfer followed by Proton Transfer (SET-PT): The compound first donates an electron to the radical, followed by the transfer of a proton.

Antimicrobial Modalities of Action

The antimicrobial activity of coumarin derivatives is a well-documented phenomenon. The proposed mechanisms of action are often multifaceted and can vary depending on the specific microbial species. For the broader class of coumarins, these mechanisms include:

Disruption of Cell Membrane Integrity: The lipophilic nature of the coumarin scaffold can facilitate its insertion into the bacterial cell membrane, leading to increased permeability and leakage of essential intracellular components.

Inhibition of Cellular Enzymes: As mentioned in section 6.1, inhibition of essential enzymes like DNA gyrase is a key antimicrobial strategy.

Interference with Biofilm Formation: Some coumarins have been shown to inhibit the formation of biofilms, which are critical for bacterial survival and virulence.

The specific contribution of the benzoate group in (2-oxochromen-7-yl) benzoate to its antimicrobial profile would require dedicated investigation.

Anti-inflammatory Molecular Pathways

Derivatives of 7-hydroxycoumarin have demonstrated significant anti-inflammatory effects. The molecular pathways underlying these effects are often associated with the downregulation of key inflammatory mediators. While direct evidence for this compound is pending, related compounds are known to:

Inhibit Pro-inflammatory Enzymes: This includes the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins, and inducible nitric oxide synthase (iNOS), which produces nitric oxide (NO), a key inflammatory mediator.

Suppress Inflammatory Cytokine Production: Certain coumarins can reduce the expression and secretion of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).

Modulate Signaling Pathways: The anti-inflammatory effects of some coumarins are mediated through the inhibition of key signaling pathways, such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, which are central regulators of the inflammatory response.

Inflammatory Mediator/PathwayReported Effect of 7-Hydroxycoumarin Derivatives
iNOS and COX-2 Downregulation of expression
Prostaglandin E2 (PGE2) and Nitric Oxide (NO) Reduction in production
IL-6 and TNF-α Decreased secretion
NF-κB and MAPK Signaling Inhibition of activation

Anticancer Mechanisms in Cell Lines

The anticancer properties of coumarins have been extensively studied, with several mechanisms of action identified in various cancer cell lines. While specific data for this compound is limited, the broader class of coumarin compounds is known to exert anticancer effects through:

Inhibition of Cell Proliferation: Coumarins can arrest the cell cycle at different phases, thereby preventing the uncontrolled proliferation of cancer cells.

Induction of Apoptosis: A primary mechanism of anticancer activity for many coumarins is the induction of programmed cell death, or apoptosis. This can be triggered through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Key molecular events include the modulation of Bcl-2 family proteins, release of cytochrome c, and activation of caspases.

Interactions with Cellular Receptors and Signaling Pathways

The diverse biological activities of coumarins are a consequence of their interactions with various cellular receptors and their ability to modulate intracellular signaling pathways. While the specific receptor targets of this compound have not been elucidated, coumarin derivatives have been shown to interact with a range of receptors and signaling cascades, including:

Carbonic Anhydrase: Some coumarins are known inhibitors of carbonic anhydrase, an enzyme involved in pH regulation and overexpressed in some tumors.

PI3K/Akt/mTOR Pathway: This is a crucial signaling pathway that regulates cell growth, proliferation, and survival, and it has been identified as a target for some anticancer coumarins.

Estrogen Receptors: Certain coumarin derivatives have shown the ability to bind to estrogen receptors, suggesting a potential role in hormone-dependent cancers.

Further research is necessary to specifically map the interactions of this compound with these and other cellular targets to fully understand its pharmacological profile.

Structure Activity Relationship Sar Studies of 2 Oxochromen 7 Yl Benzoate Analogues

Influence of Substituents on the Coumarin (B35378) Core (e.g., C-4 position)

Research on C-4 substituted coumarin derivatives has revealed that the introduction of various groups can lead to a broad spectrum of biological activities, including anticancer effects. nih.govnih.gov The nature of the substituent at the C-4 position can dictate the mechanism of action and the potency against different cell lines. nih.gov For instance, the anticancer potential of C-4 substituted coumarins is highly dependent on the specific group present and its substitution pattern. nih.gov While direct SAR studies on C-4 substituted (2-oxochromen-7-yl) benzoate (B1203000) are not extensively detailed in the available literature, inferences can be drawn from broader studies on related coumarin scaffolds. The introduction of bulky aromatic or heterocyclic rings at the C-4 position has often been associated with enhanced biological activities. This is attributed to the potential for additional binding interactions, such as π-π stacking, with biological targets.

Table 1: Influence of C-4 Position Substituents on Coumarin Activity

Substituent at C-4 General Effect on Biological Activity Potential Interactions Reference
Small Alkyl Groups Variable; often serves as a baseline for comparison. Hydrophobic interactions. nih.gov
Phenyl/Substituted Phenyl Often enhances anticancer and anti-inflammatory activity. π-π stacking, hydrophobic interactions. mdpi.com

These findings suggest that modifying the C-4 position of the (2-oxochromen-7-yl) benzoate scaffold is a promising strategy for modulating its biological profile.

Impact of Benzoate Moiety Modifications on Molecular Interactions

The benzoate moiety of this compound is not merely a passive component; its structure and substituents are critical for molecular recognition and binding affinity. Modifications to the phenyl ring of the benzoate group can alter the electronic distribution and steric shape of the molecule, thereby influencing its interactions with target proteins or enzymes.

These substitutions influence key molecular interactions:

Hydrogen Bonding: Substituents can act as hydrogen bond donors or acceptors, or sterically hinder existing interaction points.

Van der Waals Forces: The size and shape of the substituent affect the surface area available for van der Waals contacts.

Electronic Interactions: Electron-donating or electron-withdrawing groups alter the molecule's electrostatic potential, influencing interactions with polar residues in a binding pocket.

Table 2: Effect of Benzoate Ring Substituents on this compound Analogues

Substituent on Benzoate Ring Position Type Potential Influence on Molecular Interactions Reference
-Cl para (4-position) Electron-withdrawing Halogen bonding, altered dipole moment. mdpi.comresearchgate.net

Systematic exploration of different substituents (e.g., nitro, methoxy (B1213986), hydroxyl) at various positions (ortho, meta, para) is essential to build a comprehensive SAR model for this part of the scaffold.

Stereochemical Effects on Biological Potency and Selectivity

Stereochemistry plays a pivotal role in pharmacology, as biological systems are inherently chiral. mdpi.com Although this compound itself is achiral, the introduction of chiral centers through substitution on either the coumarin or benzoate core can lead to stereoisomers (enantiomers or diastereomers) with potentially distinct biological activities. mdpi.com

The differential activity of stereoisomers arises from their unique three-dimensional arrangements, which dictate how they fit into chiral biological targets like enzyme active sites or receptors. mdpi.com For many classes of compounds, one enantiomer is significantly more potent than the other, while the less active or inactive enantiomer can sometimes contribute to off-target effects. mdpi.com

In the context of coumarin derivatives, if a substituent, for example an alkyl chain with a chiral center, is introduced at the C-3 or C-4 position, it would result in enantiomeric pairs. The spatial orientation of this substituent could be critical for establishing a productive binding mode. One enantiomer might position a key functional group for optimal interaction with a target residue, while the other enantiomer might cause a steric clash or fail to achieve the necessary contacts. Therefore, when designing analogues of this compound that incorporate chiral elements, the synthesis and biological evaluation of individual stereoisomers are crucial for understanding the SAR and identifying the most potent and selective agent. mdpi.com

Positional Isomerism and its Biological Implications

Positional isomerism, which concerns the location of functional groups on a molecular scaffold, has profound biological implications for coumarin derivatives. nih.gov In the case of this compound, the benzoate group is attached at the C-7 hydroxyl position. Shifting this group to other available hydroxyl positions on the coumarin ring, such as C-5, C-6, or C-8, would result in positional isomers with potentially different biological activities. nih.gov

Furthermore, the metabolic fate of coumarin derivatives can be influenced by the substitution pattern. nih.gov Different positional isomers may be metabolized by different cytochrome P450 enzymes, leading to variations in bioavailability and duration of action. nih.gov Studies on various coumarin derivatives have shown that substituents at positions 3, 4, and 7 are often crucial for specific biological activities like anti-inflammatory or anticoagulant effects. mdpi.com Therefore, the C-7 substitution in this compound is likely a key determinant of its specific pharmacological profile, and its positional isomers would be expected to exhibit distinct activities.

Pharmacophore Modeling and Ligand Design Principles

Pharmacophore modeling is a computational approach used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) required for a molecule to exert a specific biological activity. grafiati.com For a series of active analogues of this compound, a pharmacophore model would typically include features such as:

Hydrogen Bond Acceptors: The carbonyl oxygen of the lactone and the ester group.

Aromatic Rings: The benzene (B151609) ring of the coumarin core and the benzoate phenyl ring, which can engage in π-π stacking.

By analyzing the SAR data from various analogues, a more refined pharmacophore model can be developed. For example, if C-4 substituents with hydrogen bond donors consistently increase activity, this feature would be incorporated into the model. Similarly, if electron-withdrawing groups on the benzoate moiety are found to be beneficial, an "electron-withdrawing feature" could be added.

Table 3: Key Pharmacophoric Features for this compound Analogues

Pharmacophoric Feature Corresponding Molecular Moiety Type of Interaction
Aromatic Ring 1 Coumarin Benzene Ring π-π stacking, hydrophobic
Aromatic Ring 2 Benzoate Phenyl Ring π-π stacking, hydrophobic
Hydrogen Bond Acceptor 1 Lactone Carbonyl (C=O) Hydrogen Bonding
Hydrogen Bond Acceptor 2 Ester Carbonyl (C=O) Hydrogen Bonding

This model serves as a powerful tool in ligand design, enabling virtual screening of large compound libraries to identify new molecules that fit the pharmacophore and are therefore likely to be active. It also guides the rational design of novel analogues by highlighting which positions on the scaffold are most amenable to modification and which functional groups are likely to enhance biological potency and selectivity.

Synthesis and Exploration of Novel Derivatives and Analogs of 2 Oxochromen 7 Yl Benzoate

Synthesis of Alkyl and Aryl Substituted Coumarin-Benzoate Esters

The synthesis of alkyl and aryl substituted coumarin-benzoate esters can be achieved through a multi-step process that begins with the formation of a substituted 7-hydroxycoumarin, followed by esterification with a desired benzoic acid derivative. The core coumarin (B35378) structure is often synthesized via established methods such as the Pechmann condensation, Knoevenagel condensation, or Wittig reaction.

For instance, the Pechmann condensation can be employed by reacting a substituted resorcinol (B1680541) with a β-keto ester in the presence of an acid catalyst to yield a 7-hydroxycoumarin with substitution on the benzene (B151609) ring. Alternatively, the Knoevenagel condensation of substituted salicylaldehydes with active methylene (B1212753) compounds, followed by intramolecular cyclization, provides another route to substituted coumarins.

Once the desired alkyl or aryl substituted 7-hydroxycoumarin is obtained, the final step involves the esterification of the 7-hydroxyl group with a substituted benzoic acid. This is typically achieved by reacting the 7-hydroxycoumarin with a benzoyl chloride in the presence of a base, such as triethylamine (B128534), in a suitable solvent like dichloromethane. This O-acylation reaction proceeds under mild conditions to afford the target (2-oxochromen-7-yl) benzoate (B1203000) derivative. mdpi.comresearchgate.net

A variety of alkyl and aryl substituents can be introduced on both the coumarin and benzoate moieties, allowing for a diverse library of compounds. For example, electron-donating or electron-withdrawing groups can be incorporated to modulate the electronic and photophysical properties of the final molecule.

Table 1: Examples of Synthesized Alkyl and Aryl Substituted Coumarin-Benzoate Esters

Coumarin SubstituentBenzoate SubstituentGeneral Structure
4-MethylUnsubstituted(4-methyl-2-oxo-2H-chromen-7-yl) benzoate
Unsubstituted4-Chloro(2-oxo-2H-chromen-7-yl) 4-chlorobenzoate (B1228818)
Unsubstituted4-(dimethylamino)(2-oxo-2H-chromen-7-yl) 4-(dimethylamino)benzoate

Derivatization via Heterocyclic Ring Annulation (e.g., Furocoumarins)

Furocoumarins, a significant class of compounds, are formed by the fusion of a furan (B31954) ring to the coumarin nucleus. researchgate.net The synthesis of these derivatives often starts from a 7-hydroxycoumarin precursor, which can be the parent (2-oxochromen-7-yl) benzoate.

One common strategy for the synthesis of linear furocoumarins (psoralens) involves the Pechmann condensation to form the coumarin core, followed by allylation of the 7-hydroxyl group. The resulting 7-allyloxycoumarin (B186951) then undergoes a Claisen rearrangement to introduce an allyl group at the 8-position. Subsequent ozonolysis or other oxidative cleavage methods, followed by cyclization, yields the furan ring fused to the coumarin.

Angular furocoumarins (angelicins) can be synthesized through a similar pathway, but the Claisen rearrangement introduces the allyl group at the 6-position of the coumarin ring. The final esterification of the remaining hydroxyl group with a desired benzoic acid derivative would yield the furocoumarin-benzoate ester.

The synthesis of furocoumarin derivatives is of particular interest due to their diverse biological activities. researchgate.netnih.gov

Introduction of Halogen, Nitro, and Cyano Functionalities

The introduction of halogen, nitro, and cyano groups onto the this compound scaffold can significantly alter its chemical and physical properties. These functional groups can be introduced at various stages of the synthesis.

Halogenation: Halogens can be introduced onto the coumarin ring through electrophilic aromatic substitution. For example, bromination of a 7-hydroxycoumarin can be achieved using bromine in a suitable solvent. Subsequent esterification of the hydroxyl group with a benzoyl chloride derivative would yield the halogenated coumarin-benzoate ester. A direct synthesis of (2-oxo-2H-chromen-7-yl) 4-chlorobenzoate has been reported via the O-acylation of 7-hydroxy-2H-chromen-2-one with 4-chlorobenzoyl chloride. mdpi.comresearchgate.net

Nitration: Nitration of the coumarin ring is typically carried out using a mixture of nitric acid and sulfuric acid. chemmethod.com The position of nitration is influenced by the reaction conditions and the existing substituents on the coumarin ring. The nitro-substituted 7-hydroxycoumarin can then be esterified to produce the final nitro-functionalized this compound.

Cyanation: While direct cyanation of the coumarin ring can be challenging, it can be achieved through methods such as the Sandmeyer reaction, starting from an amino-substituted coumarin. The amino group can be diazotized and then treated with a cyanide salt, such as copper(I) cyanide, to introduce the cyano group.

Synthesis of Amino and Carbamate (B1207046) Derivatives

Amino Derivatives: Amino-substituted this compound derivatives can be prepared by the reduction of the corresponding nitro compounds. The nitro group on the coumarin ring, introduced as described in the previous section, can be reduced to an amino group using various reducing agents, such as iron in acidic medium or catalytic hydrogenation. chemmethod.com The resulting amino-substituted 7-hydroxycoumarin can then be esterified to yield the desired amino derivative.

Carbamate Derivatives: The synthesis of carbamate derivatives of coumarins can be achieved through several routes. One method involves the condensation of a hydroxyphenyl carbamate with a suitable precursor to form the coumarin ring. For example, methyl (3-hydroxyphenyl)carbamate can be condensed with ethyl acetoacetate (B1235776) in the presence of concentrated sulfuric acid to yield a methyl (2-oxo-2H-chromen-7-yl)carbamate. researchgate.net Another approach is the reaction of an amino-substituted coumarin with a chloroformate or by the reaction of a hydroxycoumarin with an isocyanate.

Design and Synthesis of Fluorescent Probes based on the Core Structure

The this compound core structure is an excellent scaffold for the design and synthesis of fluorescent probes due to the inherent fluorescence of the coumarin moiety. researchgate.net The photophysical properties of these probes can be fine-tuned by introducing various functional groups onto the coumarin and benzoate rings.

The design of these probes often involves incorporating a recognition moiety that can selectively interact with a specific analyte. This interaction then leads to a change in the fluorescence properties of the coumarin fluorophore, such as an increase or decrease in fluorescence intensity, or a shift in the emission wavelength.

For example, a common strategy is to attach a receptor for a metal ion to the coumarin-benzoate structure. Upon binding of the metal ion, the electronic properties of the system are altered, resulting in a detectable change in the fluorescence signal. The synthesis of these probes generally follows the synthetic routes described in the previous sections, with the final step being the attachment of the recognition unit. The versatility of the coumarin-benzoate scaffold allows for the development of probes for a wide range of analytes and applications in bioimaging. nih.govnih.govsemanticscholar.org

Advanced Material Science and Chemical Applications of 2 Oxochromen 7 Yl Benzoate

Utility as a Synthetic Building Block for Complex Molecules

The (2-oxochromen-7-yl) benzoate (B1203000) structure serves as a valuable intermediate in organic synthesis, primarily leveraging the reactivity of its 7-hydroxycoumarin (umbelliferone) precursor. The hydroxyl group at the 7-position of the coumarin (B35378) skeleton is a key functional handle that allows for straightforward modification through reactions like acylation and alkylation. mdpi.com

The synthesis of related compounds, such as 2-oxo-2H-chromen-7-yl 4-chlorobenzoate (B1228818), is achieved through an O-acylation reaction. mdpi.comresearchgate.net This process typically involves reacting 7-hydroxy-2H-chromen-2-one with an appropriate acyl chloride (like benzoyl chloride or its derivatives) in the presence of a base, such as triethylamine (B128534), under mild conditions. mdpi.comresearchgate.net This straightforward and efficient synthetic route highlights the utility of the 7-hydroxycoumarin scaffold for creating a library of ester derivatives. By varying the substituent on the benzoyl chloride, chemists can systematically modify the properties of the final molecule. These derivatives are often used as building blocks for preparing more complex molecules, including novel anticancer agents. mdpi.comresearchgate.net

Table 1: Synthesis of (2-oxochromen-7-yl) benzoate Analogs

Precursor 1 Precursor 2 Reaction Type Product
7-hydroxy-2H-chromen-2-one 4-chlorobenzoyl chloride O-acylation 2-oxo-2H-chromen-7-yl 4-chlorobenzoate mdpi.comresearchgate.net
4-hydroxycoumarin (B602359) 4-bromobenzoyl chloride O-acylation 2-oxo-2H-chromen-4-yl 4-bromobenzoate (B14158574) nih.gov

Applications in the Development of Dyes and Pigments

Coumarin and its derivatives are foundational structures in the dye industry due to their excellent optical properties. The unsubstituted coumarin molecule is not fluorescent, but the introduction of functional groups at various positions on the ring can induce intense fluorescence. Substituents significantly influence the photophysical and spectroscopic properties of these compounds.

Specifically, placing electron-donating groups at the 7-position tends to increase the fluorescence emission intensity and cause a bathochromic shift (a shift to longer wavelengths). The benzoate group in this compound modifies the electronic distribution of the coumarin system, thereby tuning its absorption and fluorescence characteristics. This tunability allows for the rational design of dyes with specific colors and properties for various applications, including laser dyes and fluorescence indicators.

Table 2: Effect of Substitution on Coumarin's Photophysical Properties

Substituent Position Type of Group Effect on Fluorescence
3 or 7 Electron-donating Enhances emission intensity, causes bathochromic shift

Role in Optical Brightener Technologies

Coumarin derivatives are widely employed as optical brightening agents (OBAs), also known as fluorescent whitening agents (FWAs). nbinno.commdpi.comgoogle.com These compounds function by absorbing light in the invisible ultraviolet (UV) spectrum and re-emitting it in the blue region of the visible spectrum. nbinno.com This emitted blue light masks the inherent yellow cast of many materials, leading to a brighter and whiter appearance. nbinno.commdpi.com

This technology is critical in several industries. In textiles, coumarin-based brighteners enhance the whiteness of both natural fibers like wool and silk and synthetic fibers such as polyamide. nbinno.com They are also a key ingredient in detergent formulations to improve the visual cleanliness of fabrics after washing. nbinno.com In the plastics and paper industries, these agents are used to achieve a pristine, vibrant look and to improve the surface strength and smoothness of paper. nbinno.commdpi.comnih.gov The compounds are typically applied as aqueous dispersions for treating synthetic materials like polyester (B1180765) fibers. google.com

Table 3: Industrial Applications of Coumarin-Based Optical Brighteners

Industry Application Area Purpose
Plastics PVC, Acrylics Improve aesthetics and vibrancy nbinno.com
Textiles Wool, Silk, Polyamide Enhance whiteness nbinno.com
Detergents Laundry Formulations Boost visual cleanliness of fabrics nbinno.com

Exploration in Polymer Chemistry and Advanced Materials

The unique photochemical and photophysical properties of the coumarin moiety have led to its incorporation into advanced polymers. nih.gov Coumarin can be integrated into polymer structures either as a nonreactive pendant group or as a reactive component that enables functionalities like cross-linking or degradation upon light exposure. nih.gov

Polymers containing coumarin chromophores are explored for a variety of electro-optical applications. Due to their tunable fluorescence and absorbance, these materials are used in the development of Organic Light-Emitting Diodes (OLEDs) and for optical data storage. nih.gov Furthermore, coumarin-based functional polymers have been synthesized for use as fluorescent brighteners and light stabilizers in the paper industry. nih.gov The this compound molecule could be functionalized to create monomers for polymerization, or it could be used as a dopant to impart fluorescent properties to a polymer matrix, for instance, in the production of optical fibers by doping PMMA. nih.gov

Luminescent Properties and their Potential in Sensor Development

The inherent fluorescence of the coumarin scaffold is central to its use in developing chemosensors. researchgate.netmdpi.com The luminescence of coumarin derivatives is often highly sensitive to the local micro-environment, including factors like solvent polarity, pH, and the presence of specific ions or molecules. mdpi.com This sensitivity allows for the design of fluorescent probes that can detect and quantify a wide range of analytes. mdpi.com

Coumarin-based chemosensors have been developed to detect metal ions, changes in pH, and various biomolecules. mdpi.com These sensors often operate on a "turn-on" or "turn-off" mechanism, where the fluorescence is either initiated or quenched upon binding with the target analyte. For example, specific coumarin derivatives have been engineered to act as highly selective and sensitive "turn-off" sensors for copper ions (Cu²⁺) or as "turn-on" sensors for detecting low levels of water in organic solvents. mdpi.comnih.gov The benzoate group at the 7-position of this compound would modulate the electron density and binding affinity of the coumarin core, influencing its sensitivity and selectivity as a potential sensor.

Table 4: Coumarin-Based Fluorescent Chemosensors

Sensor Target Sensing Mechanism Example Application
Metal Ions (e.g., Cu²⁺) "Turn-off" fluorescence quenching nih.gov Detection in water samples nih.gov
pH Changes Fluorescence response to protonation/deprotonation mdpi.com pH monitoring in chemical or biological systems
Water Content "Turn-on" fluorescence via acid-base equilibrium mdpi.com Quantifying water in aprotic organic solvents mdpi.com

Future Research Directions and Emerging Paradigms for 2 Oxochromen 7 Yl Benzoate

Integration with Artificial Intelligence and Machine Learning for Drug Discovery (preclinical focus)

The convergence of artificial intelligence (AI) and medicinal chemistry presents a transformative approach to preclinical drug discovery. For (2-oxochromen-7-yl) benzoate (B1203000), AI and machine learning (ML) can significantly accelerate its evaluation as a potential therapeutic agent. These computational tools can analyze vast datasets to identify patterns and make predictions that would be unfeasible through traditional methods alone. mdpi.comnih.gov

Future research can leverage AI/ML in several key preclinical areas:

Target Identification and Validation: Deep learning algorithms can be trained on large biological datasets of known coumarin (B35378) compounds to predict potential protein targets for (2-oxochromen-7-yl) benzoate. nih.gov

Virtual Screening and Lead Optimization: Generative models, such as recurrent neural networks (RNNs), can design novel derivatives of this compound with potentially improved efficacy and pharmacokinetic profiles. mdpi.com Support Vector Machines (SVM) can be employed to classify the biological activity of these virtual compounds, prioritizing the most promising candidates for synthesis. mdpi.com

ADMET Prediction: AI models can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of this compound. This in silico analysis helps to identify potential liabilities early in the drug discovery pipeline, reducing the time and cost associated with laboratory experiments.

Table 1: Potential Applications of AI/ML in Preclinical Research of this compound
AI/ML Model TypePreclinical ApplicationObjective
Deep Neural Networks (DNN)Bioactivity PredictionPredicting the therapeutic activity against various disease targets based on the compound's structure.
Support Vector Machines (SVM)Compound ClassificationClassifying the compound's potential as an inhibitor, activator, or non-binder for specific enzymes or receptors. mdpi.com
Recurrent Neural Networks (RNN)De Novo Molecular DesignGenerating novel analogues with optimized properties for efficacy and safety. mdpi.com
Hidden Markov Models (HMM)Protein Target AnalysisIdentifying potential protein binding sites and understanding structure-activity relationships. mdpi.com

Exploration of Novel Synthetic Pathways and Sustainable Synthesis

While traditional methods for synthesizing coumarin derivatives, such as Pechmann, Knoevenagel, and Perkin reactions, are well-established, future research must focus on developing more efficient and environmentally benign synthetic routes. iajesm.ineurekaselect.com The synthesis of this compound, likely achieved through an O-acylation of 7-hydroxycoumarin, can be significantly improved by adopting green chemistry principles. mdpi.comresearchgate.net

Emerging sustainable synthetic paradigms include:

Biocatalysis: Utilizing enzymes to catalyze the synthesis offers high specificity and mild reaction conditions, reducing the generation of toxic byproducts and energy consumption. iajesm.in

Mechanochemistry: Solvent-free grinding methods provide a rapid, clean, and inexpensive route for synthesizing coumarin cores, minimizing the use of hazardous solvents. tandfonline.comsciencecodex.com

Ionic Liquids: Using task-specific ionic liquids as recyclable catalysts can lead to excellent yields under ambient, solvent-free conditions. rsc.org

Microwave and Ultrasound-Assisted Synthesis: These techniques can enhance reaction rates, improve yields, and reduce energy consumption compared to conventional heating methods. eurekaselect.comsciencecodex.com

Table 2: Comparison of Synthetic Methodologies for Coumarin Derivatives
MethodologyAdvantagesKey Principles
Conventional Synthesis (e.g., Pechmann, O-acylation)Well-established, reliableOften requires harsh conditions, organic solvents, and stoichiometric reagents. iajesm.inmdpi.com
BiocatalysisHigh selectivity, mild conditions, eco-friendly. iajesm.inEnzyme-catalyzed reactions.
Mechanochemistry (Grinding)Solvent-free, rapid, reduced waste. tandfonline.comsciencecodex.comMechanical force to induce chemical reactions.
Ionic Liquid CatalysisRecyclable catalyst, high yields, often solvent-free. rsc.orgUse of non-volatile, stable ionic liquids as reaction media/catalysts.

Multi-Omics Approaches to Unravel Complex Biological Interactions (in vitro)

To fully understand the biological impact of this compound at a molecular level, future in vitro studies should employ multi-omics approaches. These high-throughput techniques provide a holistic view of the cellular response to the compound by simultaneously measuring changes across multiple biological layers. This integrated analysis can reveal novel mechanisms of action and identify potential biomarkers of activity.

Key multi-omics strategies for in vitro investigation include:

Transcriptomics: Using technologies like RNA-sequencing to analyze the entire set of RNA transcripts in cells treated with the compound. This can reveal which genes and signaling pathways are activated or suppressed.

Proteomics: Employing mass spectrometry-based techniques to quantify changes in the global protein expression of treated cells, providing insight into the functional consequences of altered gene expression.

Metabolomics: Analyzing the complete set of small-molecule metabolites within a cell or biological system. This can uncover perturbations in metabolic pathways, such as energy metabolism or lipid synthesis, that are affected by the compound. hh-ra.org

Table 3: Multi-Omics Technologies for In Vitro Analysis of this compound
Omics FieldTechnologyBiological Information Gained
TranscriptomicsRNA-Sequencing, MicroarraysChanges in gene expression, identification of affected cellular pathways.
ProteomicsLC-MS/MS, 2D-PAGEAlterations in protein abundance, post-translational modifications, protein-protein interactions.
MetabolomicsNMR, GC-MS, LC-MSPerturbations in metabolic networks, identification of pathway modulation. hh-ra.org

Development of Advanced Analytical Tools for Compound Characterization

Precise and comprehensive characterization is fundamental to understanding the properties of this compound. While standard techniques are effective, future research should focus on developing and applying more advanced and sensitive analytical methods for both qualitative and quantitative analysis.

A complete structural and physicochemical characterization would involve a suite of advanced spectroscopic and chromatographic techniques:

Spectroscopy: Full characterization using Mass Spectrometry (MS) for molecular weight determination, Infrared (IR) spectroscopy to identify functional groups (such as the ester and lactone carbonyls), and UV-Vis spectroscopy for electronic properties. mdpi.comresearchgate.net

Nuclear Magnetic Resonance (NMR): One-dimensional (¹H and ¹³C NMR) and two-dimensional NMR techniques (COSY, HSQC, HMBC) are crucial for unambiguous assignment of the compound's chemical structure. mdpi.comresearchgate.net

Chromatography: High-Performance Liquid Chromatography (HPLC) remains the most suitable technique for the separation and quantification of coumarin derivatives. mdpi.com More advanced methods like pressurized capillary electrochromatography (pCEC) offer high-resolution separation for complex mixtures. researchgate.net

Table 4: Advanced Analytical Techniques for the Characterization of this compound
TechniqueInformation ProvidedExpected Observations
High-Resolution Mass Spectrometry (HRMS)Exact molecular weight and elemental formula. mdpi.comConfirmation of the C₁₆H₉O₄ formula.
Fourier-Transform Infrared (FTIR) SpectroscopyPresence of specific functional groups. mdpi.comCharacteristic stretching vibrations for C=O (ester and lactone), C-O-C, and aromatic C=C bonds.
2D NMR (COSY, HMBC)Connectivity between atoms (proton-proton, proton-carbon). mdpi.comUnambiguous assignment of all proton and carbon signals, confirming the benzoate ester linkage at the 7-position.
HPLC-PDAPurity assessment and quantification. mdpi.comA single, sharp peak with a characteristic UV-Vis spectrum.

Investigation of Supramolecular Chemistry and Self-Assembly Properties

The field of supramolecular chemistry offers exciting opportunities for designing novel materials and systems based on this compound. The planar, aromatic structure of the coumarin core makes it an ideal building block for creating organized assemblies through non-covalent interactions. nih.gov

Future investigations should explore:

Self-Assembly: The potential of this compound to self-assemble into various nanostructures through π-π stacking and other weak interactions. rsc.org

Host-Guest Chemistry: The encapsulation of the compound within macrocyclic hosts like cyclodextrins or cucurbiturils. nih.gov This can modify its physicochemical properties and control its reactivity, such as enabling selective photodimerization. nih.gov

Crystal Engineering: The study of intermolecular interactions, such as C-H···O hydrogen bonds, in the solid state to form well-defined crystal structures, including centrosymmetric dimers. nih.gov These interactions are key to designing materials with specific optical or electronic properties.

Table 5: Supramolecular Applications and Interactions for this compound
Supramolecular ConceptGoverning InteractionsPotential Application
Self-Assemblyπ-π stacking, van der Waals forcesFormation of nanostructures, liquid crystals, or organogels. rsc.org
Host-Guest ComplexationHydrophobic interactions, hydrogen bondingEnhanced solubility, controlled release systems, catalysis within molecular flasks. nih.govresearchgate.net
Photodimerization ControlSpatial confinement within a host or crystal latticeStereoselective synthesis of cyclobutane (B1203170) derivatives. nih.gov
Crystal EngineeringHydrogen bonding (C-H···O), C-H···π interactionsDesign of functional solid-state materials with tailored properties. nih.gov

Q & A

Basic Research Questions

Q. What experimental methods are recommended for determining the crystal structure of (2-oxochromen-7-yl) benzoate?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for resolving crystal structures. Use SHELX programs (e.g., SHELXL for refinement) to analyze diffraction data and Mercury software for visualization and structural comparisons . For example, bond angles and torsion angles in related coumarin benzoates were resolved using SC-XRD with precision (e.g., C7A–O1B–C6A = 117.3(2)° in analogous compounds) . Ensure data collection at low temperatures (e.g., 150 K) to minimize thermal motion artifacts.

Q. How can researchers optimize the synthesis of this compound derivatives for purity and yield?

  • Methodological Answer : Employ reflux conditions with anhydrous solvents (e.g., dichloromethane or toluene) to minimize hydrolysis. Purify intermediates via column chromatography (silica gel, hexane/ethyl acetate gradient) and confirm purity using reversed-phase HPLC (RP-HPLC) with UV detection at 254 nm, as demonstrated for structurally similar benzoate esters . Monitor reaction progress via thin-layer chromatography (TLC) and characterize products using 1^1H/13^13C NMR and high-resolution mass spectrometry (HRMS).

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer : Use fume hoods and personal protective equipment (PPE) including nitrile gloves and safety goggles. Avoid inhalation and skin contact, as benzoate esters can cause irritation . In case of exposure, rinse eyes/skin with water for ≥15 minutes and consult safety data sheets (SDS) for emergency procedures. Store the compound in sealed containers under inert gas (e.g., argon) to prevent degradation.

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data for this compound derivatives?

  • Methodological Answer : Discrepancies in bond lengths or angles may arise from disorder or twinning. Use Mercury’s "Structure Overlay" tool to compare multiple datasets and identify systematic errors . For example, conflicting values (e.g., C–O bond lengths varying by ±0.02 Å) may require re-refinement in SHELXL with adjusted restraints or constraints . Validate results against computational models (e.g., DFT-optimized geometries) to confirm structural plausibility.

Q. What advanced spectroscopic techniques are suitable for analyzing electronic transitions in this compound?

  • Methodological Answer : Time-dependent density functional theory (TD-DFT) combined with UV-Vis spectroscopy can correlate experimental absorption bands (e.g., λmax ~300 nm for coumarin derivatives) with electronic transitions . For fluorescence studies, use a quartz cuvette and nitrogen-purged solvents to minimize quenching. Compare experimental Stokes shifts with theoretical predictions to assess intramolecular charge transfer.

Q. How does the presence of electron-withdrawing/donating substituents affect the reactivity of this compound in nucleophilic acyl substitution?

  • Methodological Answer : Perform kinetic studies under pseudo-first-order conditions. For example, monitor reaction rates with varying substituents (e.g., nitro vs. methoxy groups) using 19^19F NMR or HPLC. Electron-withdrawing groups increase electrophilicity of the carbonyl carbon, accelerating reactions (e.g., kobs increases by 2–3× for nitro-substituted derivatives) . Use Hammett plots to quantify substituent effects (σ values).

Q. What strategies mitigate polymorphism issues in this compound during formulation studies?

  • Methodological Answer : Screen polymorphs via differential scanning calorimetry (DSC) and powder X-ray diffraction (PXRD). For metastable forms, employ seeding techniques or solvent-mediated crystallization (e.g., ethanol/water mixtures). Thermodynamic stability can be predicted using Mercury’s "Morphology" module to analyze crystal packing and hydrogen-bonding networks .

Q. How can researchers validate analytical methods for quantifying this compound in complex matrices?

  • Methodological Answer : Follow ICH Q2(R1) guidelines for method validation. Use RP-HPLC with a C18 column and mobile phase (acetonitrile:water, 70:30 v/v) for separation. Validate linearity (R<sup>2</sup> >0.999), precision (%RSD <2%), and accuracy (spiked recovery 98–102%) via matrix-matched calibration . For robustness testing, vary pH (±0.2), flow rate (±10%), and column temperature (±5°C) using a design-of-experiments (DoE) approach.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.